molecular formula C23H24IN2S2+ B1670782 3,3'-Diethylthiadicarbocyanine iodide CAS No. 514-73-8

3,3'-Diethylthiadicarbocyanine iodide

Cat. No.: B1670782
CAS No.: 514-73-8
M. Wt: 519.5 g/mol
InChI Key: MNQDKWZEUULFPX-UHFFFAOYSA-N
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Description

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)

Biochemical Analysis

Biochemical Properties

Dithiazanine Iodide is believed to interfere with cells’ absorption of glucose, which is essential to obtain energy through cell respiration . This interference could potentially affect various biochemical reactions within the cell. The specific enzymes, proteins, and other biomolecules that Dithiazanine Iodide interacts with are not well known .

Cellular Effects

Dithiazanine Iodide has been shown to have a profound effect on cellular processes. For instance, it has been found to suppress mitochondrial function, strongly inhibiting pancreatic ductal adenocarcinoma growth in-vitro and in-vivo . This suppression leads to a significant decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .

Molecular Mechanism

It has been suggested that it preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain . This could potentially explain its effects on cellular ATP levels and mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, Dithiazanine Iodide has been shown to have potent effects on cellular function over time. For example, treatment with Dithiazanine Iodide resulted in a marked >90% decrease in cellular ATP

Metabolic Pathways

The specific metabolic pathways that Dithiazanine Iodide is involved in are not well known. Given its effects on mitochondrial function, it may interact with enzymes or cofactors involved in cellular respiration .

Transport and Distribution

It has been shown to preferentially localize to the mitochondria , suggesting that it may interact with transporters or binding proteins that direct it to this organelle.

Subcellular Localization

Dithiazanine Iodide preferentially localizes to the mitochondria . This subcellular localization could potentially affect its activity or function, particularly in relation to mitochondrial processes such as cellular respiration .

Properties

The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known.

CAS No.

514-73-8

Molecular Formula

C23H24IN2S2+

Molecular Weight

519.5 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Appearance

Solid powder

Color/Form

Dark greenish crystalline powder
Blue violet powde

melting_point

Decomposes at 478.4 °F (EPA, 1998)

514-73-8

physical_description

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
Dark greenish or blue violet solid;  [HSDB] Powder;  [Alfa Aesar MSDS]

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Practically insoluble in water
Practically insoluble in ether
Very slightly soluble in alcohol and methyl alcohol
Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3' Diethylthiadicarbocyanine
3,3'-Diethylthiadicarbocyanine
Cyanine Dye DiS-C2-(5)
Dithiazanine
Dithiazanine Iodide
Dizan
Iodide, Dithiazanine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diethylthiadicarbocyanine iodide
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3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 5
3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 6
3,3'-Diethylthiadicarbocyanine iodide

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